

Application Note: Thiol-Michael Addition with Fumaramide for Bioconjugation and Drug Development

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Compound of Interest

Compound Name: **Fumaramide**

Cat. No.: **B1208544**

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Introduction

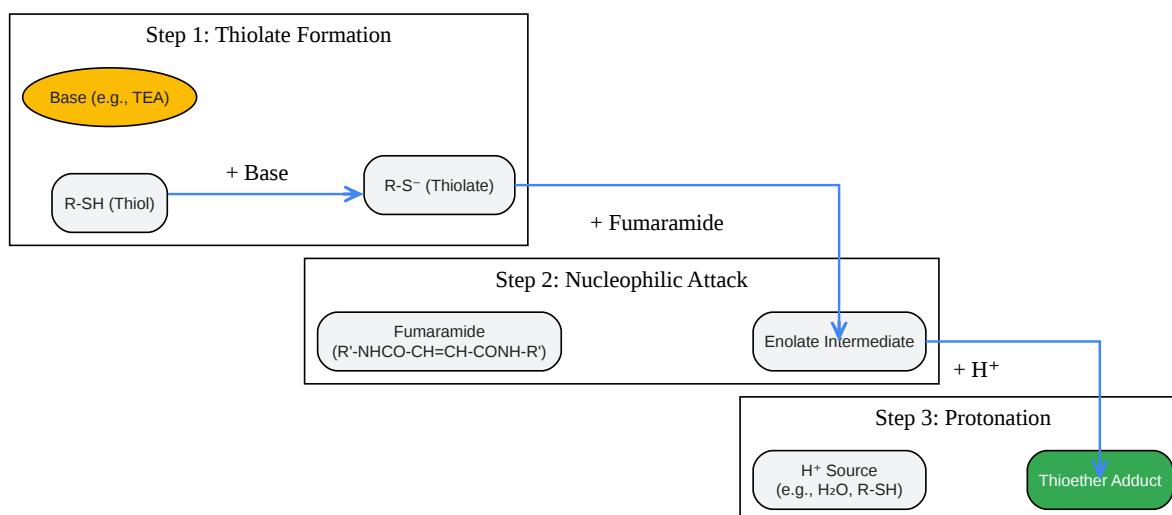
The thiol-Michael addition, a cornerstone of "click chemistry," is a highly efficient and selective reaction for forming carbon-sulfur bonds. This reaction proceeds via the conjugate addition of a thiol to an electron-deficient alkene, known as a Michael acceptor. Among the various Michael acceptors, **fumaramides** are gaining traction in bioconjugation and drug development. Their dicarbonyl structure enhances the electrophilicity of the double bond, facilitating rapid and specific reaction with thiol-containing biomolecules such as proteins and peptides under physiological conditions. This application note provides a detailed protocol for the thiol-Michael addition reaction with a **fumaramide** derivative and discusses its applications in creating stable bioconjugates and covalent inhibitors.

The reaction is characterized by its high yields, mild reaction conditions, and the formation of a stable thioether linkage, making it an invaluable tool for labeling biomolecules, synthesizing antibody-drug conjugates (ADCs), and developing targeted covalent inhibitors.^{[1][2][3]} The specificity of the thiol-Michael addition at a pH range of 6.5-7.5 minimizes off-target reactions with other nucleophilic residues like amines, ensuring precise modification of the intended target.^[4]

Reaction Mechanism and Signaling Pathway

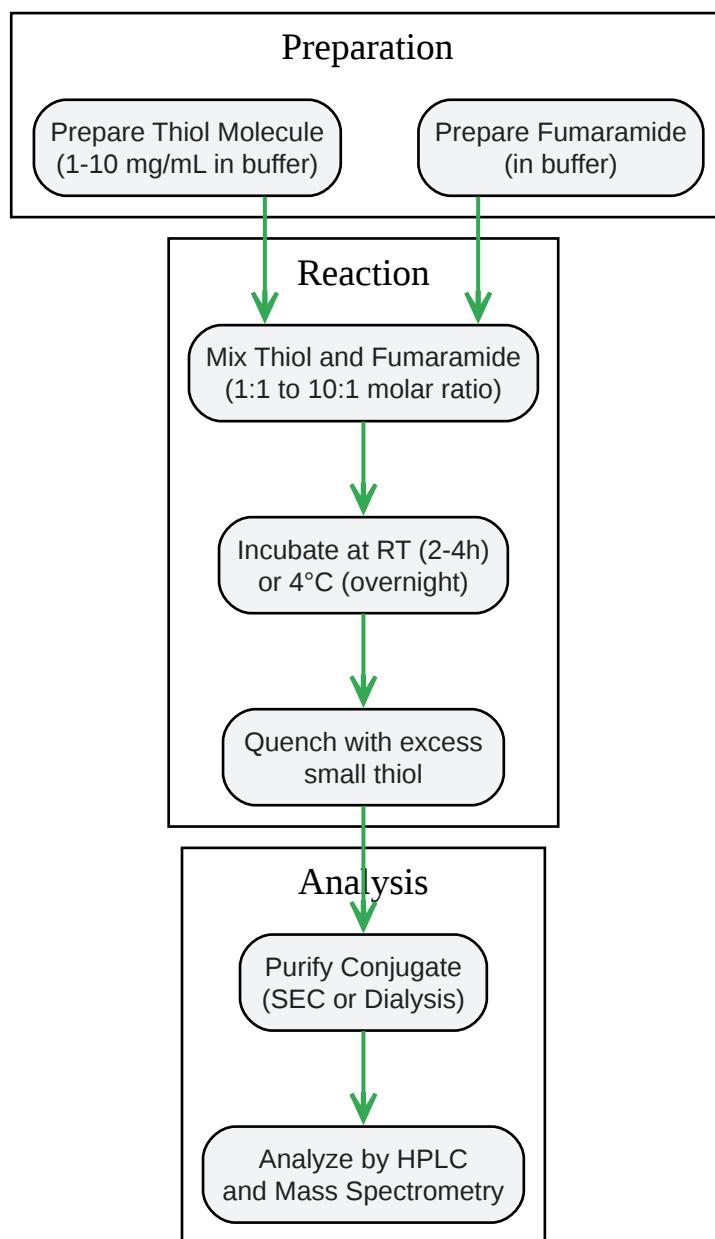
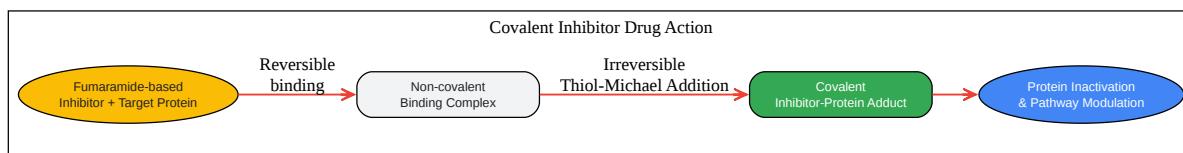
The thiol-Michael addition can be catalyzed by either a base or a nucleophile. In the base-catalyzed mechanism, a base abstracts a proton from the thiol, generating a highly nucleophilic thiolate anion. This thiolate then attacks the β -carbon of the **fumaramide**, forming a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final thioether adduct and regenerates the catalyst.

In the context of drug development, **fumaramide**-based electrophiles are employed as "warheads" in covalent inhibitors. These inhibitors first form a non-covalent complex with the target protein, followed by the irreversible formation of a covalent bond with a nucleophilic residue, often a cysteine, in the protein's binding site. This covalent modification leads to the inactivation of the protein, thereby modulating its signaling pathway.



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Figure 1: Base-catalyzed thiol-Michael addition mechanism.



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